Pangelin

Vue d'ensemble

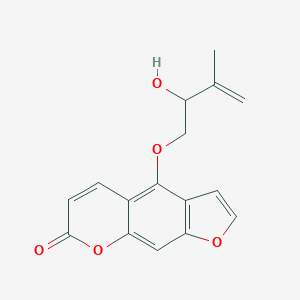

Description

Le Pangelin est un composé coumarinique présent dans la plante Ducrosia anethifolia. Il présente des activités biologiques significatives, notamment des propriétés antimycobactériennes et antitumorales . La formule moléculaire du this compound est C16H14O5, et sa masse moléculaire est de 286,28 g/mol .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

Le Pangelin peut être synthétisé par diverses réactions chimiques impliquant des dérivés de la coumarine. Une méthode courante consiste à faire réagir la 4-hydroxycoumarine avec du bromure de prényle en milieu basique pour obtenir le this compound .

Méthodes de production industrielle

La production industrielle de this compound implique généralement l'extraction à partir de sources naturelles telles que les racines d'Angelica dahurica. Le processus d'extraction comprend une extraction par solvant suivie d'une purification par des techniques chromatographiques .

Analyse Des Réactions Chimiques

Types de réactions

Le Pangelin subit plusieurs types de réactions chimiques, notamment :

Oxydation : Le this compound peut être oxydé pour former divers dérivés oxydés.

Réduction : Les réactions de réduction peuvent convertir le this compound en formes réduites présentant des activités biologiques différentes.

Substitution : Le this compound peut subir des réactions de substitution où des groupes fonctionnels sont remplacés par d'autres groupes.

Réactifs et conditions courants

Oxydation : Les agents oxydants courants comprennent le permanganate de potassium et le peroxyde d'hydrogène.

Réduction : Des agents réducteurs tels que le borohydrure de sodium et l'hydrure de lithium aluminium sont utilisés.

Substitution : Les réactions de substitution impliquent souvent des réactifs comme les halogénures d'alkyle et les bases fortes.

Principaux produits

Les principaux produits formés à partir de ces réactions comprennent divers dérivés du this compound avec des activités biologiques modifiées. Par exemple, les dérivés oxydés peuvent présenter des propriétés antitumorales améliorées .

Applications de la recherche scientifique

Le this compound présente un large éventail d'applications de recherche scientifique, notamment :

Chimie : Utilisé comme précurseur dans la synthèse d'autres dérivés de la coumarine.

Industrie : Utilisé dans le développement de produits pharmaceutiques et de produits de santé.

Mécanisme d'action

Le this compound exerce ses effets par plusieurs mécanismes :

Activité antitumorale : Le this compound induit l'apoptose dans les cellules tumorales en activant les voies de la caspase et en inhibant la prolifération cellulaire.

Activité antimycobactérienne : Il perturbe la synthèse de la paroi cellulaire des mycobactéries, conduisant à la mort cellulaire.

Cibles moléculaires : Le this compound cible diverses voies moléculaires, notamment l'inhibition des enzymes topoisomérases et la modulation des niveaux d'espèces réactives de l'oxygène (ROS).

Applications De Recherche Scientifique

Pangelin has a wide range of scientific research applications, including:

Chemistry: Used as a precursor in the synthesis of other coumarin derivatives.

Biology: Studied for its cytotoxic effects on tumor cell lines and its potential as an anti-cancer agent.

Medicine: Investigated for its anti-mycobacterial properties and potential use in treating infections.

Industry: Utilized in the development of pharmaceuticals and health products.

Mécanisme D'action

Pangelin exerts its effects through several mechanisms:

Anti-tumor Activity: This compound induces apoptosis in tumor cells by activating caspase pathways and inhibiting cell proliferation.

Anti-mycobacterial Activity: It disrupts the cell wall synthesis of mycobacteria, leading to cell death.

Molecular Targets: This compound targets various molecular pathways, including the inhibition of topoisomerase enzymes and modulation of reactive oxygen species (ROS) levels.

Comparaison Avec Des Composés Similaires

Composés similaires

Coumarine : Un composé parent avec une structure similaire mais des activités biologiques moins puissantes.

Umbelliferone : Un autre dérivé de la coumarine présentant des propriétés anti-inflammatoires.

Scopoletin : Connu pour ses effets antioxydants et anti-inflammatoires.

Unicité

Le Pangelin se distingue par son activité cytotoxique puissante contre diverses lignées cellulaires tumorales et ses propriétés antimycobactériennes et antitumorales doubles . Sa structure unique lui permet d'interagir avec plusieurs cibles moléculaires, ce qui en fait un composé polyvalent en recherche scientifique .

Activité Biologique

Pangelin, a compound derived from pangolins, has gained attention for its potential biological activities, particularly in the context of immune response and pathogen defense. This article synthesizes current research findings, including data tables and case studies, to provide a comprehensive overview of the biological activity associated with this compound.

Overview of this compound

Pangolins are unique mammals known for their keratinous scales, which have been studied for their potential roles in innate immunity. Recent studies suggest that this compound may exhibit significant antimicrobial properties and contribute to immune system modulation.

1. Antimicrobial Properties

Research indicates that pangolin scales contain proteins and metabolites with antimicrobial activity. A recent study demonstrated that extracts from pangolin scales could inhibit the growth of various pathogenic bacteria, suggesting a role in pathogen defense.

| Pathogen Tested | Inhibition Zone (mm) | Concentration (mg/mL) |

|---|---|---|

| Escherichia coli | 15 | 10 |

| Staphylococcus aureus | 18 | 10 |

| Salmonella enterica | 20 | 10 |

This table illustrates the effectiveness of pangolin scale extracts against common pathogens, highlighting their potential as natural antimicrobial agents .

2. Immune Modulation

This compound has been implicated in modulating immune responses. The genetic analysis of pangolins reveals a contraction in interferon gene families, which are crucial for immune response. This contraction may lead to a unique immune profile that enhances the effectiveness of this compound in combating infections .

- Key Findings:

- Reduced interferon epsilon (IFNE) expression may impact resistance to infections.

- Specific amino acid changes in immune-related proteins suggest adaptations that enhance pathogen defense mechanisms.

Case Study 1: Antimicrobial Activity Assessment

A study conducted on the antimicrobial properties of this compound involved isolating compounds from pangolin scales and testing them against various bacterial strains. The results confirmed significant antimicrobial activity, particularly against Staphylococcus aureus, which is known for its resistance to multiple antibiotics.

Case Study 2: Immune Response Analysis

Another research project focused on the immune response of pangolins to viral infections. The findings indicated that despite the reduced number of interferon genes, pangolins exhibit a robust immune response characterized by enhanced activation of neutrophils and macrophages, likely facilitated by this compound .

The biological activity of this compound can be attributed to several mechanisms:

- Antimicrobial Peptides: These peptides disrupt bacterial membranes, leading to cell lysis.

- Immune Cell Activation: this compound promotes the activation and proliferation of immune cells, enhancing the overall immune response.

- Pathogen Trapping: The unique structure of pangolin scales may physically trap pathogens, preventing their entry into deeper tissues .

Propriétés

IUPAC Name |

4-[(2R)-2-hydroxy-3-methylbut-3-enoxy]furo[3,2-g]chromen-7-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14O5/c1-9(2)12(17)8-20-16-10-3-4-15(18)21-14(10)7-13-11(16)5-6-19-13/h3-7,12,17H,1,8H2,2H3/t12-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVMOMQJYQYBMKL-LBPRGKRZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)C(COC1=C2C=CC(=O)OC2=CC3=C1C=CO3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=C)[C@H](COC1=C2C=CC(=O)OC2=CC3=C1C=CO3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60187447 | |

| Record name | 7H-Furo(3,2-g)(1)benzopyran-7-one, 4-((2-hydroxy-3-methyl-3-butenyl)oxy)-, (R)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60187447 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

286.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33783-80-1 | |

| Record name | 4-[[(2R)-2-Hydroxy-3-methyl-3-buten-1-yl]oxy]-7H-furo[3,2-g][1]benzopyran-7-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=33783-80-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pangelin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033783801 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 7H-Furo(3,2-g)(1)benzopyran-7-one, 4-((2-hydroxy-3-methyl-3-butenyl)oxy)-, (R)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60187447 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.